Hapalindole M is sourced from various cyanobacterial strains, including Fischerella ambigua and Westiella intricata. The classification of hapalindoles falls within the broader category of indole alkaloids, which are known for their diverse biological activities. The biosynthesis of hapalindoles involves a series of enzymatic reactions that lead to the formation of various structural derivatives, including ambiguines and welwitindolinones .
The synthesis of hapalindole M has been approached through several methodologies, reflecting the complexity of its structure. Notable synthetic routes include:
These methods highlight the ongoing development in synthetic strategies aimed at producing hapalindoles efficiently while minimizing waste and maximizing yield.
Hapalindole M possesses a complex molecular structure characterized by:
Molecular modeling studies have provided insights into the three-dimensional conformation of hapalindole M, revealing how its structure may influence its reactivity and binding properties .
Hapalindole M participates in several chemical reactions that underscore its reactivity:
These reactions are critical for both natural biosynthesis and synthetic approaches to producing hapalindole derivatives.
The mechanism of action for hapalindole M is not fully elucidated but involves interactions with various biological targets:
Research continues to explore these mechanisms to better understand how hapalindole M exerts its biological effects.
Hapalindole M exhibits several notable physical and chemical properties:
These properties are crucial for understanding how hapalindole M can be utilized in various applications.
Hapalindole M holds promise in several scientific applications:
Hapalindole-type alkaloids represent a structurally intricate class of monoterpenoid-indole metabolites exclusively produced by filamentous cyanobacteria belonging to the order Stigonematales (Subsection V). This alkaloid family encompasses several subgroups: hapalindoles, fischerindoles, ambiguines, and welwitindolinones, collectively comprising over 80 identified natural products [1] [3]. These compounds arise from the biogenetic coupling of a tryptophan-derived isonitrile unit with geranyl pyrophosphate, followed by complex cyclization and tailoring reactions [1] [5].
Cyanobacterial strains within the genera Hapalosiphon, Fischerella, and Westiella serve as the primary biological sources. Notably, Fischerella ambigua UTEX 1903, Hapalosiphon welwitschii, and Fischerella muscicola have yielded diverse hapalindole-type alkaloids, with strain-specific variations in metabolite profiles [1] [5] [7]. The ecological role of these compounds is hypothesized to involve chemical defense mechanisms, supported by their broad-spectrum antibiotic and antialgal activities observed in laboratory studies [1] [2].
Table 1: Natural Sources of Hapalindole-Type Alkaloids
Cyanobacterial Genus | Representative Species | Alkaloid Subgroups Produced |
---|---|---|
Fischerella | F. ambigua UTEX 1903 | Hapalindoles, Ambiguines, Fischambiguines |
Hapalosiphon | H. welwitschii IC-52-3 | Hapalindoles, Welwitindolinones |
Westiella | W. intricata HT-29-1 | Welwitindolinones |
Hapalindole M (C₂₂H₂₅ClN₂S) is distinguished by its tetracyclic framework and specific functionalization pattern. Its core structure consists of:
Key distinguishing features of Hapalindole M include:
Table 2: Characteristic Structural Features of Hapalindole M
Structural Element | Position | Functional Group/Stereochemistry | Biosynthetic Origin |
---|---|---|---|
Indole core | A-B rings | Unsubstituted indole | Tryptophan |
Isothiocyanate | C-11 | -N=C=S | Tryptophan modification |
Chlorination | C-13 | Chloride (R configuration) | Late-stage enzymatic halogenation |
Vinyl group | C-15 | -CH=CH₂ (S configuration) | Geranyl pyrophosphate |
Methyl groups | C-8, C-16 | Two tertiary methyls (C-8 gem-dimethyl) | Geranyl pyrophosphate modification |
The discovery of Hapalindole M is intrinsically linked to the pioneering work of Richard Moore and colleagues at the University of Hawaii. Following their initial isolation of hapalindoles A and B from Hapalosiphon fontinalis in 1984 [1] [2], extensive efforts to characterize related cyanobacterial metabolites led to the identification of Hapalindole M in 1987. This compound was isolated from Hapalosiphon fontinalis (strain UTEX B 2342) using a combination of solvent extraction (chloroform/methanol), silica gel chromatography, and preparative thin-layer chromatography [6].
Early structural elucidation relied heavily on two-dimensional nuclear magnetic resonance spectroscopy (¹H-¹H COSY, NOESY, HMBC) and high-resolution mass spectrometry. These techniques confirmed the tetracyclic scaffold, the isothiocyanate functionality, and the chlorine substitution [6]. The stereochemical assignment at C-12, C-13, and C-15 was achieved through nuclear Overhauser effect (NOE) correlations, establishing the relative configuration that differentiates it from other hapalindoles like Hapalindole J or U [6] [1].
Subsequent reinvestigations of cyanobacterial strains, particularly Fischerella ambigua UTEX 1903 in the late 2000s, led to the rediscovery of Hapalindole M and confirmed its wider distribution within the Stigonematales [5] [7]. This period also saw the development of improved analytical techniques, notably LC-MS methodologies with diode array detection, which facilitated the detection and purification of Hapalindole M from complex mixtures without degradation [7].
Table 3: Key Historical Milestones in Hapalindole M Research
Year | Event | Significance |
---|---|---|
1984 | Moore isolates hapalindoles A and B from H. fontinalis | First identification of the hapalindole class |
1987 | Isolation of Hapalindole M from H. fontinalis | Structural characterization of a major isothiocyanate-containing hapalindole |
1992 | Re-isolation from Fischerella muscicola | Confirmed occurrence beyond Hapalosiphon genus |
2007 | Rediscovery in Fischerella ambigua UTEX 1903 | Linked to antimycobacterial screening programs |
2014 | Genomic identification of hap gene clusters in producing strains | Enabled biosynthetic hypotheses for Hapalindole M formation |
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